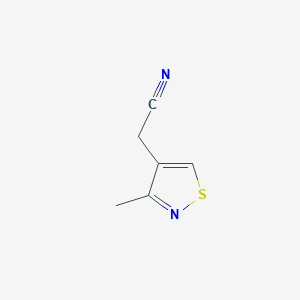

(3-Methyl-isothiazol-4-yl)-acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Methyl-isothiazol-4-yl)-methanol” is a chemical compound with the CAS Number: 17265-61-1 . It has a molecular weight of 129.18 . The IUPAC name for this compound is (3-methyl-4-isothiazolyl)methanol .

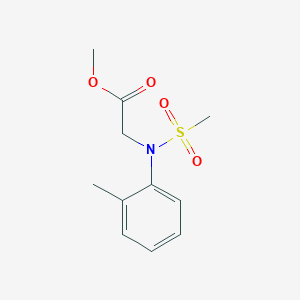

Molecular Structure Analysis

The molecular formula of “(3-Methyl-isothiazol-4-yl)-methanol” is C5H7NOS . The InChI code for this compound is 1S/C5H7NOS/c1-4-5(2-7)3-8-6-4/h3,7H,2H2,1H3 .Physical And Chemical Properties Analysis

The density of “(3-Methyl-isothiazol-4-yl)-methanol” is predicted to be 1.263±0.06 g/cm3 . The boiling point is 104-106 °C (Press: 0.5 Torr) .Scientific Research Applications

Environmental and Chemical Applications

Methanogenic Pathways Analysis : The study of methanogenic pathways, especially in environmental settings like wetlands, utilizes stable carbon isotopic signatures. This approach helps quantify the contribution of different pathways to total methane production, a process potentially influenced by compounds related to (3-Methyl-isothiazol-4-yl)-acetonitrile (Conrad, 2005).

Solvent and Separation Science : Research on ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, demonstrates their potential in separation science, including the separation of hexane/hex-1-ene. This highlights the role of nitrile and related compounds in enhancing separation processes and solvent applications (Domańska, Wlazło, & Karpińska, 2016).

Medical and Biological Research

Antibiotic Interaction with Alcohol Metabolism : Certain antibiotics with specific chemical side chains, which may share structural similarities with isothiazol derivatives, can affect alcohol metabolism, leading to adverse reactions similar to those observed with disulfiram treatment. This underscores the importance of chemical structure in drug interactions and side effects (Kitson, 1987).

Carcinogenesis Inhibition : Isothiocyanates, which are structurally related to this compound, have been shown to inhibit carcinogenesis in various animal models. This inhibition is primarily through the selective inhibition of cytochrome P450 enzymes involved in carcinogen activation. Such studies point to the potential chemopreventive applications of isothiazol derivatives (Hecht, 2000).

properties

IUPAC Name |

2-(3-methyl-1,2-thiazol-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-5-6(2-3-7)4-9-8-5/h4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOFPHGLKPCGTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2827970.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid](/img/structure/B2827976.png)

![4-[1-(2-Fluoroethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2827979.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2827980.png)

![(4-Methyl-1,3-thiazol-5-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2827985.png)

![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2827989.png)